molecular formula C24H21Br2N3O B11537484 2-Amino-1,4-bis(4-bromophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311318-15-7

2-Amino-1,4-bis(4-bromophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11537484
CAS No.: 311318-15-7
M. Wt: 527.2 g/mol
InChI Key: XQLJHHLQUATEJO-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 2-Amino-1,4-bis(4-bromophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

    Structure: !Compound Structure)

    Brief Description: This compound belongs to the quinoline family, which has diverse biological activities. Quinolines are known for their antibacterial, antimalarial, anticancer, and anti-inflammatory properties. Our compound combines an amino group, bromophenyl substituents, and a hexahydroquinoline core.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves a multi-component reaction

    Michael Reaction: Enaminones (derived from dimedone) react with various anilines and aromatic aldehydes.

    Imine-Enamine Tautomerization: The intermediate undergoes tautomerization.

    Cyclization: The cyclization step forms the hexahydroquinoline ring.

    Nitrile Formation: Cyanoacetamide adds the nitrile group.

Reaction Conditions::

    Solvent: Ethanol/water (1:1)

    Catalyst: Piperidine

    Temperature: 80 °C

    Reaction Time: 5–25 minutes

    Yields: Good to high (74–85%)

Chemical Reactions Analysis

    Reactions: Our compound can undergo oxidation, reduction, and substitution reactions.

    Common Reagents:

    Major Products: Various derivatives with modified substituents.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Research on its pharmacological effects (e.g., anticancer potential).

    Industry: May serve as a precursor in drug development.

Mechanism of Action

    Targets: Specific receptors or enzymes.

    Pathways: Modulates cellular processes (e.g., cell growth, apoptosis).

Comparison with Similar Compounds

Properties

CAS No.

311318-15-7

Molecular Formula

C24H21Br2N3O

Molecular Weight

527.2 g/mol

IUPAC Name

2-amino-1,4-bis(4-bromophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H21Br2N3O/c1-24(2)11-19-22(20(30)12-24)21(14-3-5-15(25)6-4-14)18(13-27)23(28)29(19)17-9-7-16(26)8-10-17/h3-10,21H,11-12,28H2,1-2H3

InChI Key

XQLJHHLQUATEJO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

Origin of Product

United States

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